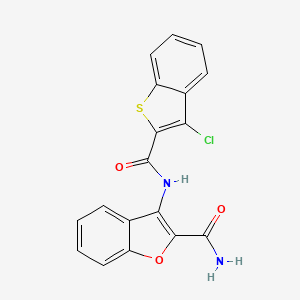![molecular formula C18H18N2O4 B6576689 (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 1331400-49-7](/img/structure/B6576689.png)
(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, or FMPOP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an analog of the naturally occurring compound, (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, which has been identified as a potential therapeutic agent. FMPOP has been studied for its ability to interact with various biological targets, and its potential to be used as a tool in scientific research.
Wissenschaftliche Forschungsanwendungen
FMPOP has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the binding of various proteins to DNA, and to study the effects of various drugs on the binding of proteins to DNA. It has also been used to study the effects of various drugs on the expression of various genes. Additionally, it has been used to study the effects of various drugs on the growth of various cells, and to study the effects of various drugs on the development of various diseases.
Wirkmechanismus
The mechanism of action of FMPOP is not fully understood. However, it is believed that FMPOP binds to various proteins and DNA molecules, and that these interactions can affect the expression of various genes, as well as the growth of various cells. Additionally, FMPOP is believed to interact with various receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPOP are not fully understood. However, it is believed that FMPOP can affect the expression of various genes, as well as the growth of various cells. Additionally, FMPOP is believed to interact with various receptors, and to modulate the activity of these receptors.
Vorteile Und Einschränkungen Für Laborexperimente
FMPOP has several advantages and limitations when used in laboratory experiments. One of the main advantages of FMPOP is that it is relatively easy to synthesize, and can be synthesized in high yields. Additionally, FMPOP is relatively stable and can be stored for extended periods of time. However, FMPOP is also limited by its relatively low solubility in aqueous solutions, and its limited ability to bind to various proteins and DNA molecules.
Zukünftige Richtungen
There are several potential future directions for the use of FMPOP in scientific research. One potential direction is to further study the biochemical and physiological effects of FMPOP, in order to better understand how it interacts with various proteins and DNA molecules. Additionally, FMPOP could be further studied for its potential to be used as a tool to study the effects of various drugs on the expression of various genes, as well as the growth of various cells. Additionally, FMPOP could be further studied for its potential to be used as a tool to study the effects of various drugs on the development of various diseases. Finally, FMPOP could be further studied for its potential to be used as a tool to study the binding of various proteins to DNA.
Synthesemethoden
The synthesis of FMPOP has been reported in several studies. The most common method involves the condensation reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)benzaldehyde with ethyl prop-2-enoate in the presence of acetic acid. The reaction is carried out at room temperature for 2 hours, and yields the desired product in high yield.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-8-6-13(12-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTFBMGNIMPWQW-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6576616.png)


![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576637.png)
![2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B6576639.png)
![3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione](/img/structure/B6576645.png)

![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6576669.png)
![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576672.png)
![2-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl}ethyl 4-butoxybenzoate](/img/structure/B6576684.png)
![3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B6576685.png)
![4-[1-(4-methylphenyl)cyclohexyl]phenol](/img/structure/B6576686.png)
![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)